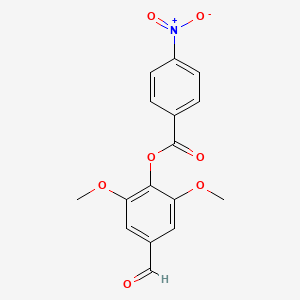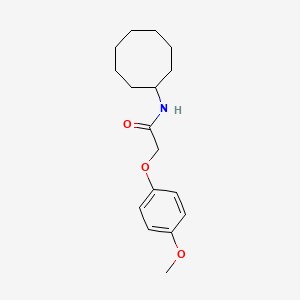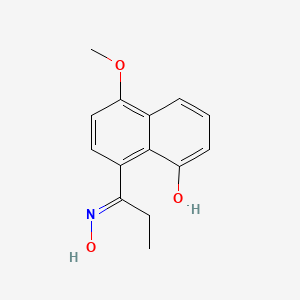![molecular formula C18H19N3O4 B5722070 N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It is a small molecule drug that has shown potential in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Mécanisme D'action
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide selectively binds to the catalytic domain of PARP enzymes and prevents their activity. This leads to the accumulation of DNA damage and the activation of cell death pathways in cancer cells. N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to be more potent and selective than other PARP inhibitors, such as olaparib and veliparib.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. However, N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide may also have off-target effects on other enzymes and pathways, which could lead to unwanted side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It is also highly potent and selective for PARP enzymes, which makes it a useful tool for studying the role of PARP in DNA repair and cancer biology. However, N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide may have limitations in terms of its off-target effects and potential toxicity, which need to be taken into account when designing experiments.
Orientations Futures
There are several future directions for research on N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide. One area of interest is the development of combination therapies that include N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide and other drugs, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict response to N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide treatment in different types of cancer. Finally, there is a need for further studies on the safety and efficacy of N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide in clinical trials, particularly in combination with other therapies.
Méthodes De Synthèse
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide is synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(butyrylamino)aniline in the presence of a base to yield the final product.
Applications De Recherche Scientifique
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential in cancer treatment. PARP enzymes are involved in DNA repair, and their inhibition can lead to the accumulation of DNA damage and cell death in cancer cells. N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-[3-(butanoylamino)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-5-17(22)19-14-6-4-7-15(11-14)20-18(23)13-9-8-12(2)16(10-13)21(24)25/h4,6-11H,3,5H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDXMTSCPYVEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)
![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)


![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)

![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)



![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)